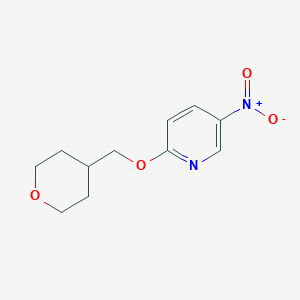

5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine

Description

5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It features a pyridine ring substituted with a nitro group at the 5-position and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position . This compound is notable for its unique structure, which includes both aromatic and aliphatic ether functionalities .

Properties

IUPAC Name |

5-nitro-2-(oxan-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-13(15)10-1-2-11(12-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPXNFSDLOGHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine typically involves the following steps:

Nitration of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine: The starting material, 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position of the pyridine ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 5-Amino-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and tetrahydro-2H-pyran-4-ylmethoxy group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

5-Nitro-2-methoxypyridine: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridine: Lacks the nitro group at the 5-position.

5-Amino-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine: Reduction product of 5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine.

Uniqueness

This compound is unique due to the presence of both a nitro group and a tetrahydro-2H-pyran-4-ylmethoxy group, which confer distinct chemical and biological properties

Biological Activity

5-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₄N₂O₄

- CAS Number : 1287218-29-4

- Molecular Weight : 234.24 g/mol

Research indicates that compounds similar to 5-nitro derivatives often act as inhibitors of various biological pathways. Specifically, the inhibition of the transforming growth factor-beta receptor I (ALK5) has been highlighted as a significant mechanism through which such compounds can exert antitumor effects. For instance, related compounds have shown IC50 values indicating effective inhibition at low concentrations, suggesting a strong potential for therapeutic applications in cancer treatment .

Antitumor Activity

In studies evaluating the antitumor efficacy of related compounds, it was found that certain derivatives exhibited potent inhibition of tumor growth in xenograft models. For example, one study reported that a compound with structural similarities to 5-nitro derivatives inhibited ALK5 autophosphorylation with an IC50 value of 25 nM and significantly reduced tumor growth in vivo without noticeable toxicity .

Cytotoxicity and Selectivity

The selectivity index (SI), which measures the safety profile of a compound by comparing its cytotoxic concentration (CC50) to its effective concentration (IC50), is crucial for assessing the therapeutic window. Compounds tested alongside 5-nitro derivatives showed promising SI values, indicating their potential as safer therapeutic agents .

Case Studies and Research Findings

-

In Vitro Studies :

- A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit ALK5. Among these, some demonstrated significant antitumor activity with favorable pharmacokinetic profiles .

- The study also highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar modifications could be applied to 5-nitro derivatives.

- In Vivo Studies :

Data Tables

| Compound Name | IC50 (nM) | CC50 (μM) | SI |

|---|---|---|---|

| Compound 8h | 25 | 100 | 4 |

| Related Compound A | 74.6 | 300 | 4.02 |

| Control Compound | 50 | 150 | 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.